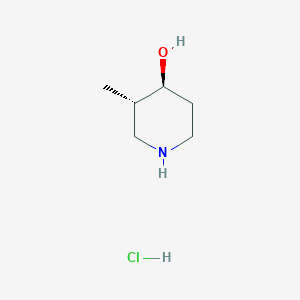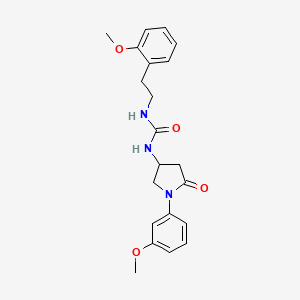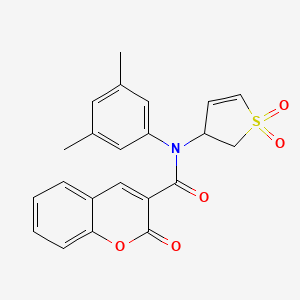
N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research efforts have been dedicated to the synthesis of heterocyclic compounds due to their prominence in medicinal chemistry. For instance, the Mannich reaction has been employed in synthesizing N,S-containing heterocycles, demonstrating the versatility of this methodology in creating complex structures with potential biological activities (Dotsenko et al., 2012). Similarly, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been explored, highlighting the potential for developing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Chemical Modification for Enhanced Activity
The modification of chemical structures to improve pharmacological profiles is a key research area. Studies on BCTC, a TRPV1 antagonist, have led to the design and synthesis of novel analogs with improved pharmacological profiles, demonstrating the importance of structural modifications in enhancing drug efficacy (Nie et al., 2020).
Antimicrobial and Insecticidal Applications
The development of compounds with antimicrobial and insecticidal activities is crucial for addressing public health challenges. Research on pyridine derivatives has shown promising results in this area, with compounds exhibiting significant activities against bacterial persisters and insects, thus contributing to the ongoing efforts to combat antimicrobial resistance and agricultural pests (Kim et al., 2011); (Bakhite et al., 2014).
Antitubercular and Antibacterial Activities
The synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has been investigated for their antitubercular and antibacterial activities. This research provides insights into the potential of these compounds as scaffolds for antitubercular activity, highlighting the importance of structural diversity in drug discovery (Bodige et al., 2019).
Anticonvulsant Properties
Investigations into the structural and electronic properties of anticonvulsant drugs have revealed the significance of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines. These studies provide valuable insights into the molecular mechanisms underlying their pharmacological actions, offering a foundation for the design of new anticonvulsant therapies (Georges et al., 1989).
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-32-20-10-6-16(7-11-20)21-12-13-22(28-27-21)29-14-2-3-18(15-29)24(31)26-19-8-4-17(5-9-19)23(25)30/h4-13,18H,2-3,14-15H2,1H3,(H2,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJMPZJVKQXOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)

![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)